![molecular formula C8H7F3N2 B3030949 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1150618-34-0](/img/structure/B3030949.png)
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound "3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine" is a heterocyclic molecule that contains both pyrrole and pyridine rings. The trifluoromethyl group attached to the pyrrole ring is a significant feature that can influence the molecule's reactivity and physical properties. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related trifluoromethyl pyridines and pyrrolidines has been explored in various studies. A novel strategy for synthesizing poly-substituted pyridines, including trifluoromethyl variants, involves a tandem C-F bond cleavage protocol, which is noble metal-free and yields high product yields . Additionally, trifluoromethylated pyrrolidines have been synthesized through Cu(I)-catalyzed 1,3-dipolar cycloaddition with excellent stereoselectivity , and an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence . These methods provide efficient routes to synthesize complex molecules containing the trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is influenced by the electron-withdrawing nature of the trifluoromethyl group. This group can increase the electrophilicity of adjacent carbonyl groups and decrease the basicity of hydroxyl groups formed in intermediate steps, as seen in the synthesis of regioisomeric pyrrolopyridines . The presence of the trifluoromethyl group can also lead to negative shifts in half-wave potentials, indicating changes in the electronic structure of the molecule .
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds in chemical reactions is quite diverse. For instance, the reaction of amines with trifluoromethyl-β-diketones can produce regioisomeric pyrrolopyridines, with the yield influenced by the pKa of the amine buffer used . Furthermore, trifluoromethylated pyrrolidines can be obtained through 1,3-dipolar cycloaddition reactions, which have been shown to proceed with high stereoselectivity .
Physical and Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. They have been reported to show good fluorescence and electrochemical properties, which may be useful for applications such as photovoltaic conversion materials . The trifluoromethyl group can also influence the solubility and stability of the compounds, making them suitable for various chemical transformations and potential use in medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives are significant in the field of organic synthesis. For instance, the compound 2,3-Dichloro-5-trifluoromethyl pyridine, a related fluorine-containing pyridine derivative, is widely used in the synthesis of pesticides (Lu Xin-xin, 2006). Additionally, a study on 5H-Chromeno[2,3-b]pyridines, which includes compounds similar to this compound, highlights their industrial, biological, and medicinal properties. A specific chromeno[2,3-b]pyridine derivative was synthesized, confirming its structure through various spectroscopic methods (Y. E. Ryzhkova et al., 2023).
Stereoselectivity in Reactions
The stereoselective hetero-Diels–Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers was studied, leading to the synthesis of novel fused pyrans and functionalized pyridines. These compounds exhibit high stereoselectivity and good yields, indicating their potential for creating structurally complex molecules (V. Sosnovskikh et al., 2007).
Reactivity and Mechanistic Insights
The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied to understand the regiochemistry of the reaction. This study is essential for designing synthesis pathways and understanding the chemical behavior of similar compounds (Michael De Rosa et al., 2015).
Cyclization Reactions
Intramolecular cyclization reactions involving 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid have been explored, leading to the formation of isoquinolinium derivatives. These reactions demonstrate the diversity of chemical transformations that can be achieved with these compounds (B. Fante et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group have been found to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It’s known that trifluoromethyl-containing compounds can lower the pka of cyclic carbamates, enhancing their interaction with proteins through key hydrogen bonding .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
The trifluoromethyl group is known to improve drug potency, which may suggest an impact on bioavailability .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .
Action Environment
It’s known that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Analysis
Biochemical Properties
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism . Additionally, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as proteins and enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes occurring only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For example, this compound can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and other xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-4-13-7-5(6)2-1-3-12-7/h1-3,6H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAYNABCHREZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)N=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654960 | |
Record name | 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150618-34-0 | |
Record name | 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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